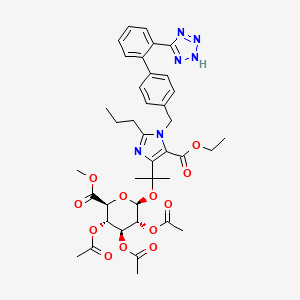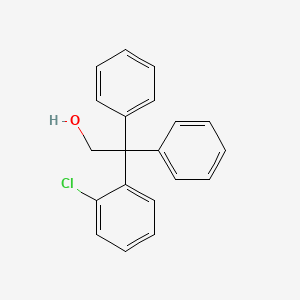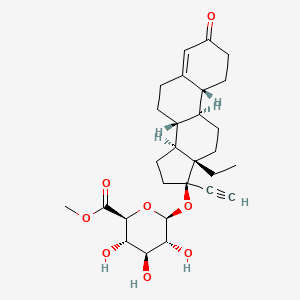
D-(-)-Norgestrel beta-D-Glucuronide Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-(-)-Norgestrel beta-D-Glucuronide Methyl Ester: is a synthetic derivative of norgestrel, a progestin used in hormonal contraceptives. This compound is a glucuronide conjugate, which means it is formed by the attachment of glucuronic acid to norgestrel. The addition of the glucuronide moiety enhances the compound’s solubility and facilitates its excretion from the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-(-)-Norgestrel beta-D-Glucuronide Methyl Ester typically involves the following steps:
Norgestrel Synthesis: Norgestrel is synthesized through a series of chemical reactions starting from estrone or other steroid precursors.
Glucuronidation: Norgestrel is then conjugated with glucuronic acid using glucuronosyltransferase enzymes or chemical methods. This step involves the formation of a glycosidic bond between the hydroxyl group of norgestrel and the carboxyl group of glucuronic acid.
Methyl Esterification: The glucuronide conjugate is further esterified with methanol in the presence of an acid catalyst to form the methyl ester derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The final product is purified using techniques like crystallization, chromatography, or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: D-(-)-Norgestrel beta-D-Glucuronide Methyl Ester can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The compound can be reduced to form the corresponding alcohol derivatives.
Substitution: The glucuronide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted glucuronide derivatives.
Applications De Recherche Scientifique
Chemistry:
Analytical Chemistry: Used as a reference standard in analytical methods to quantify norgestrel and its metabolites in biological samples.
Synthetic Chemistry: Employed in the synthesis of other steroid derivatives and glucuronide conjugates.
Biology:
Metabolism Studies: Used to study the metabolism and excretion of norgestrel in the body.
Enzyme Studies: Investigated for its interaction with glucuronosyltransferase enzymes.
Medicine:
Pharmacokinetics: Studied to understand the pharmacokinetics and bioavailability of norgestrel in the body.
Drug Development: Explored as a potential prodrug for norgestrel to improve its solubility and excretion.
Industry:
Pharmaceutical Industry: Used in the formulation of hormonal contraceptives and other steroid-based medications.
Mécanisme D'action
Mechanism of Action: D-(-)-Norgestrel beta-D-Glucuronide Methyl Ester exerts its effects through the following mechanisms:
Progestin Activity: The compound acts as a progestin, binding to progesterone receptors in target tissues and mimicking the effects of natural progesterone.
Glucuronidation: The glucuronide moiety enhances the compound’s solubility and facilitates its excretion through the kidneys.
Molecular Targets and Pathways:
Progesterone Receptors: The compound binds to progesterone receptors in the reproductive system, regulating menstrual cycles and preventing ovulation.
Glucuronosyltransferase Enzymes: The compound is metabolized by glucuronosyltransferase enzymes, leading to its excretion.
Comparaison Avec Des Composés Similaires
Norgestrel: The parent compound of D-(-)-Norgestrel beta-D-Glucuronide Methyl Ester, used in hormonal contraceptives.
Levonorgestrel: A stereoisomer of norgestrel, also used in contraceptives.
Norethindrone: Another progestin used in hormonal contraceptives.
Estradiol Glucuronide: A glucuronide conjugate of estradiol, used in hormone replacement therapy.
Uniqueness:
Enhanced Solubility: The glucuronide moiety enhances the solubility of this compound compared to its parent compound.
Improved Excretion: The methyl ester derivative facilitates easier excretion from the body, reducing the risk of accumulation and potential side effects.
Propriétés
Formule moléculaire |
C28H38O8 |
|---|---|
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H38O8/c1-4-27-12-10-18-17-9-7-16(29)14-15(17)6-8-19(18)20(27)11-13-28(27,5-2)36-26-23(32)21(30)22(31)24(35-26)25(33)34-3/h2,14,17-24,26,30-32H,4,6-13H2,1,3H3/t17-,18+,19+,20-,21-,22-,23+,24-,26-,27-,28-/m0/s1 |
Clé InChI |
XHNBOYYCCGUPEY-IWPXISIVSA-N |
SMILES isomérique |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)O)O)O)CCC5=CC(=O)CC[C@H]35 |
SMILES canonique |
CCC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)OC)O)O)O)CCC5=CC(=O)CCC35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


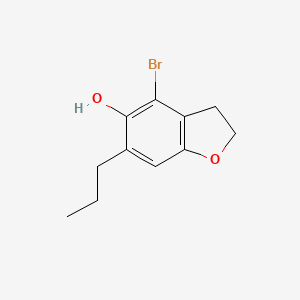
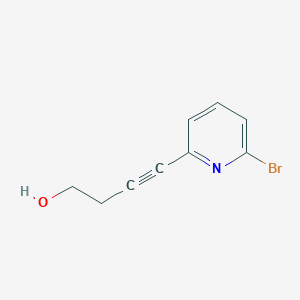
![2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)
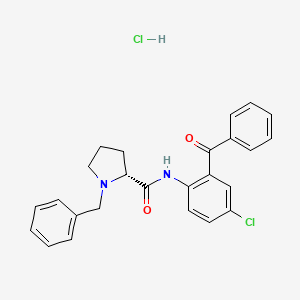
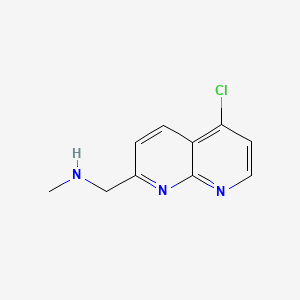
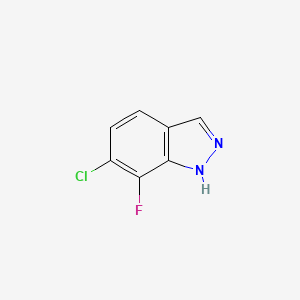
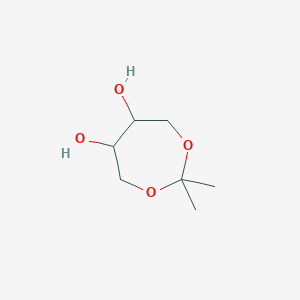
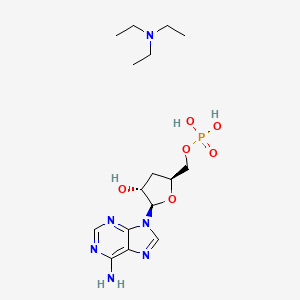

![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
